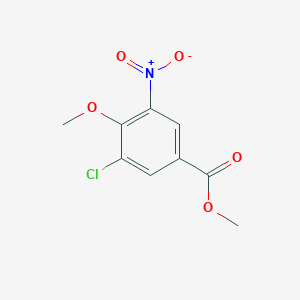
4-(Azetidin-1-yl)but-2-enoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-1-yl)but-2-enoic acid hydrochloride is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)but-2-enoic acid hydrochloride can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines. Another method involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams.
Industrial Production Methods
Industrial production of 4-(Azetidin-1-yl)but-2-enoic acid hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-1-yl)but-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.
Applications De Recherche Scientifique
4-(Azetidin-1-yl)but-2-enoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-2-ones: These compounds share the azetidine ring structure and are known for their antimicrobial and anticancer activities.
Aziridines: Similar to azetidines, aziridines are three-membered nitrogen-containing rings with applications in polymer chemistry and materials science.
Uniqueness
4-(Azetidin-1-yl)but-2-enoic acid hydrochloride is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H12ClNO2 |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
4-(azetidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)3-1-4-8-5-2-6-8;/h1,3H,2,4-6H2,(H,9,10);1H |
Clé InChI |
TXYJFVUTOMMRLM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC=CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)
![4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B14069641.png)
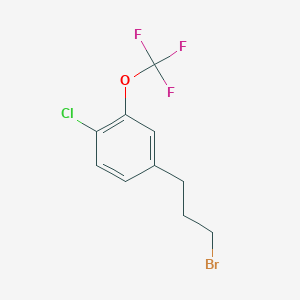

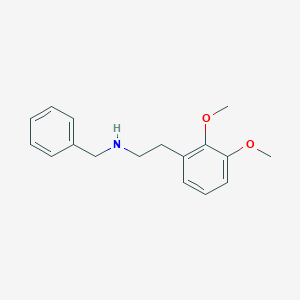
![O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine](/img/structure/B14069669.png)
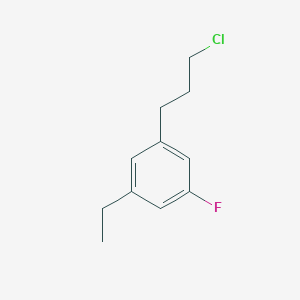
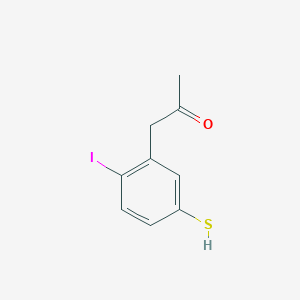

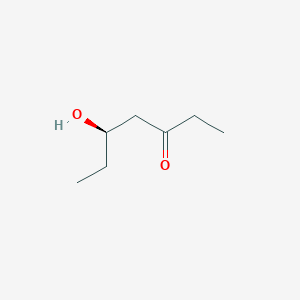
![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)
